![molecular formula C15H24O B085876 1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene CAS No. 13786-79-3](/img/structure/B85876.png)
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene is a chemical compound with the molecular formula C15H24O. It is known for its distinctive woody and amber scent, making it a valuable component in the fragrance industry . This compound is also referred to as woody epoxide or trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene can be synthesized through a series of chemical reactions. The synthetic route typically involves the cyclization of appropriate starting materials, followed by dehydration and deprotonation steps . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of specialized equipment to handle volatile intermediates and ensure safety .
Analyse Des Réactions Chimiques
Types of Reactions
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Research explores its potential biological activities and interactions with biomolecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic uses are ongoing.
Industry: Beyond fragrances, it is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, whether in fragrance, pharmaceuticals, or other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,5,9-Trimethylcyclododeca-5,9-diene-1,2-epoxide
- 13-Oxabicyclo[10.1.0]trideca-4,8-diene, trimethyl-
- Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene
Uniqueness
1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene is unique due to its specific structure, which imparts distinct chemical properties and a characteristic woody scent. This makes it particularly valuable in the fragrance industry compared to other similar compounds .
Propriétés
Numéro CAS |
13786-79-3 |
|---|---|
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(4Z,8Z)-1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene |
InChI |
InChI=1S/C15H24O/c1-12-6-4-7-13(2)9-10-14-15(3,16-14)11-5-8-12/h7-8,14H,4-6,9-11H2,1-3H3/b12-8-,13-7- |
Clé InChI |
PAZWFUGWOAQBJJ-SVGXSMIJSA-N |
SMILES |
CC1=CCCC2(C(O2)CCC(=CCC1)C)C |
SMILES isomérique |
C/C/1=C/CCC2(C(O2)CC/C(=C\CC1)/C)C |
SMILES canonique |
CC1=CCCC2(C(O2)CCC(=CCC1)C)C |
Key on ui other cas no. |
13786-79-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


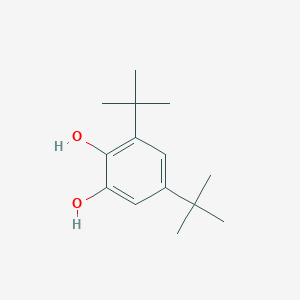
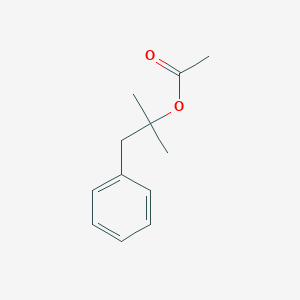
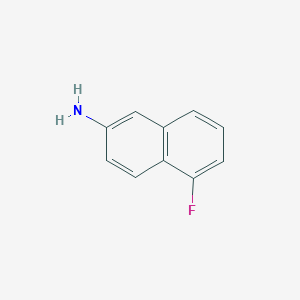
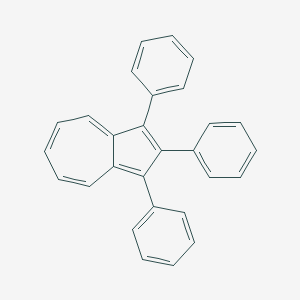
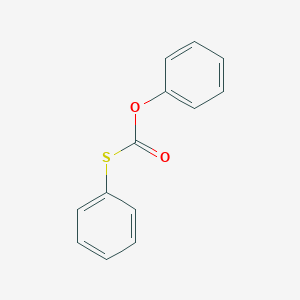

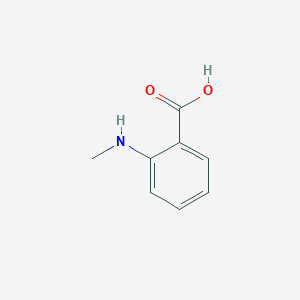
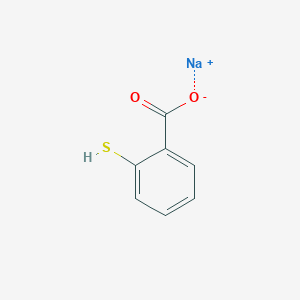
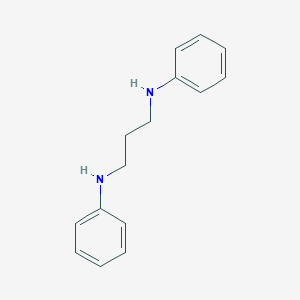
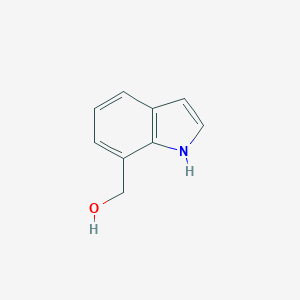
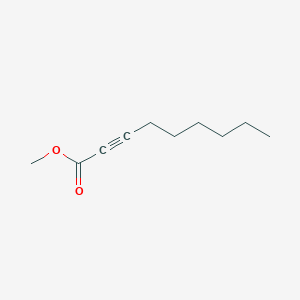


![(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B85820.png)
